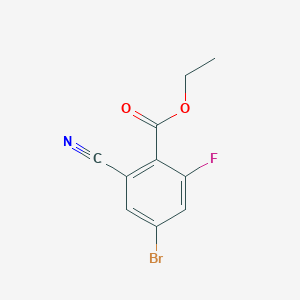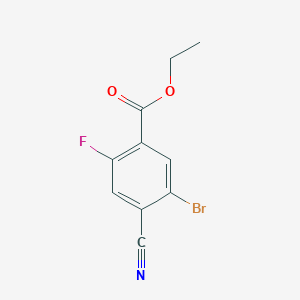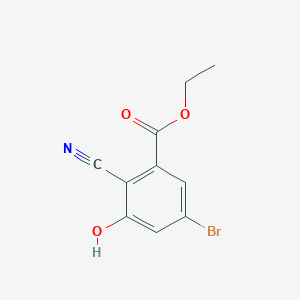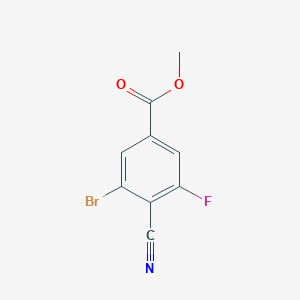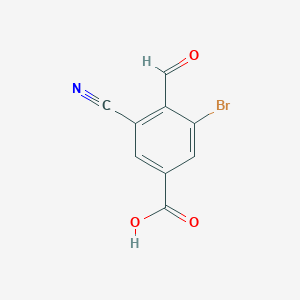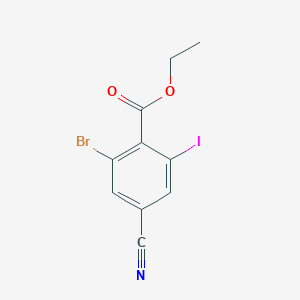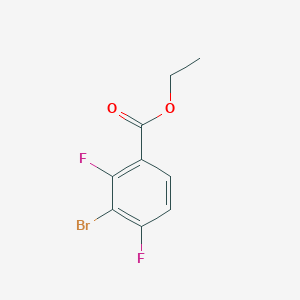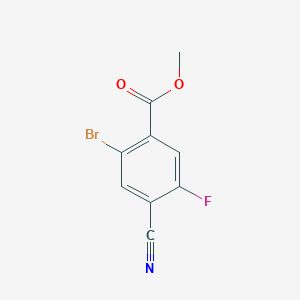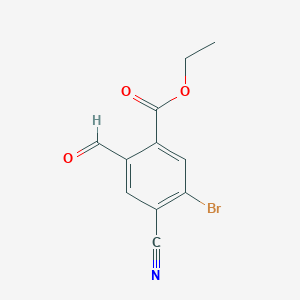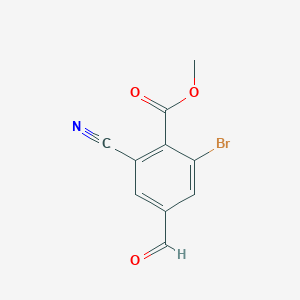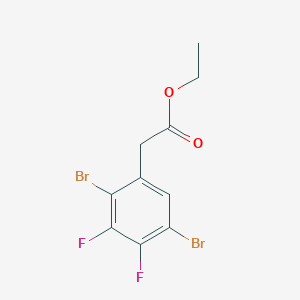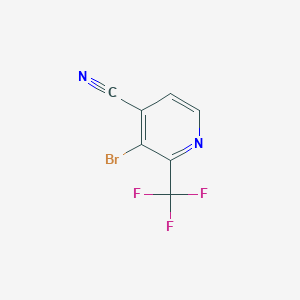
5-Bromo-3-difluoromethoxy-2-fluorophenol
Übersicht
Beschreibung
5-Bromo-3-difluoromethoxy-2-fluorophenol (5-Br-3-DFMO-2-FP) is a synthetic organic compound that has been used in a variety of research applications, including as a reagent in organic synthesis and as a fluorescent probe for studying biochemical and physiological processes. This compound is of particular interest due to its unique properties, such as its ability to absorb light in the visible spectrum and its high fluorescence quantum yield. In We will also discuss some possible future directions for research involving this compound.
Wissenschaftliche Forschungsanwendungen
5-Br-3-DFMO-2-FP has been used in a variety of scientific research applications, including as a fluorescent probe for studying biochemical and physiological processes. It has also been used to study the structure and dynamics of proteins and other biomolecules, as well as to study the interaction between proteins and other molecules. Additionally, 5-Br-3-DFMO-2-FP has been used as a reagent in organic synthesis, as it can be used to selectively modify organic molecules.
Wirkmechanismus
The mechanism of action of 5-Br-3-DFMO-2-FP is not fully understood, but it is believed to be related to its ability to absorb light in the visible spectrum and its high fluorescence quantum yield. Upon absorption of light, 5-Br-3-DFMO-2-FP can undergo a number of photochemical reactions, such as fluorescence, phosphorescence, and energy transfer. These reactions can then be used to study biochemical and physiological processes.
Biochemical and Physiological Effects
5-Br-3-DFMO-2-FP has been shown to have a number of biochemical and physiological effects, including the inhibition of protein aggregation, the inhibition of protein-protein interactions, and the inhibition of enzyme activity. Additionally, 5-Br-3-DFMO-2-FP has been shown to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Br-3-DFMO-2-FP in lab experiments has a number of advantages, including its high fluorescence quantum yield and its ability to selectively modify organic molecules. Additionally, 5-Br-3-DFMO-2-FP is relatively stable, has a low toxicity, and is relatively inexpensive. However, there are also some limitations to using 5-Br-3-DFMO-2-FP in lab experiments. For example, it is not photostable, meaning that it can degrade upon exposure to light. Additionally, it is not soluble in water, making it difficult to use in aqueous solutions.
Zukünftige Richtungen
There are a number of potential future directions for research involving 5-Br-3-DFMO-2-FP. For example, it could be used to study the structure and dynamics of proteins and other biomolecules, as well as to study the interaction between proteins and other molecules. Additionally, it could be used to develop new fluorescent probes for studying biochemical and physiological processes, as well as to develop new reagents for organic synthesis. Finally, it could be used to develop new drugs and therapeutic agents with anti-inflammatory, anti-oxidative, and anti-cancer properties.
Eigenschaften
IUPAC Name |
5-bromo-3-(difluoromethoxy)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O2/c8-3-1-4(12)6(9)5(2-3)13-7(10)11/h1-2,7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZSPVZEONYNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)OC(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-difluoromethoxy-2-fluorophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



